molecular formula C20H30O4 B1631712 Kamebanin CAS No. 39388-57-3

Kamebanin

Cat. No.: B1631712
CAS No.: 39388-57-3
M. Wt: 334.4 g/mol
InChI Key: VSDVMWBRICFVRW-BIGDWJEQSA-N
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Description

Kamebanin (CAS: 39388-57-3) is a highly oxygenated ent-kaurene diterpene isolated from Isodon species, notably Rabdosia excisa and Isodon kameba . Its molecular formula is C₂₀H₃₀O₄ (MW: 334.45), featuring a tetracyclic skeleton with a trans-anti-hydrophenanthrene core and a D-ring exomethylene group . Key structural attributes include a 14β-hydroxy group and a 7α,20-epoxy moiety, which contribute to its bioactivity .

This compound exhibits potent cytotoxicity against cancer cell lines such as HeLa (cervical cancer), HL-60 (leukemia), BEL-7402 (hepatoma), and HO-8910 (ovarian cancer) . It also demonstrates anti-inflammatory activity by modulating NF-κB signaling pathways . The first total synthesis of (±)-kamebanin was achieved in 2022 via a Ti-mediated radical cyclization strategy, involving 17 steps with a 6.5% overall yield .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kamebanin involves a multi-step process. Takahiro Suzuki and Keiji Tanino of Hokkaido University devised a synthetic route based on the one-electron reduction and cyclization of an epoxide to form a tricyclic enone . The starting material is cyclohexenone, which undergoes reduction followed by Eschenmoser-Claisen rearrangement to form an amide. Subsequent steps include epoxidation, reduction with the Schwartz reagent, and combination with an alkenyl lithium reagent. The final steps involve cyclization, dehydration, protection, and selective methylenation to yield this compound .

Industrial Production Methods

The use of macroporous absorption resin and reversed phase resin columns has been suggested for separation and purification .

Chemical Reactions Analysis

Types of Reactions

Kamebanin undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of epoxides to alcohols.

    Substitution: Introduction of functional groups such as hydroxyl or acetoxy groups.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Schwartz reagent: Used for reduction.

    Lithioacetonitrile: Used for addition reactions.

    Epoxidation agents: Used for forming epoxides.

Major Products

The major products formed from these reactions include tricyclic enones, tertiary alcohols, and diketones .

Scientific Research Applications

Biological Activities

1. Cytotoxic Properties

Kamebanin has demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that it can inhibit the growth of cancer cells by interfering with critical cellular pathways. For instance, studies have shown that this compound exhibits potent activity against human cancer cell lines such as HCT-116 and HepG2, primarily through the induction of apoptosis and inhibition of nuclear factor-κB (NF-κB) activity .

Case Study: Cytotoxicity Testing
A study isolated this compound along with other diterpenoids from Isodon excisoides and evaluated their cytotoxic effects. The results indicated that this compound exhibited notable cytotoxicity against five human cancer cell lines, highlighting its potential as an anticancer agent .

2. Anti-inflammatory Effects

This compound also shows promising anti-inflammatory properties. It has been reported to modulate pro-inflammatory cytokines in various models, suggesting its potential application in treating inflammatory diseases. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy, as this mechanism is crucial in managing inflammation .

Case Study: Inflammation Models
In experimental models of inflammation, this compound was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound could be beneficial in conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders .

Pharmacological Potential

1. Molecular Docking Studies

Recent molecular docking studies have explored this compound's interactions with various protein targets associated with cancer and inflammation. For example, docking analyses have shown that this compound binds effectively to importin-11, a protein implicated in colon cancer progression. This interaction suggests a mechanism through which this compound may exert its anticancer effects .

Table: Molecular Docking Results

CompoundPatch Dock Score (kcal/mol)Binding Interaction
This compound4156LYS 757 NH-O
Thalicarpine5278GLY 310 H-O
Emetine6132SER 404 O-H

Mechanism of Action

The mechanism of action of Kamebanin involves its interaction with cellular pathways to exert cytotoxic and antibacterial effects. It targets specific molecular pathways, leading to cell death in cancer cells and inhibition of bacterial growth .

Comparison with Similar Compounds

Kamebanin belongs to the ent-kaurene diterpene family, which includes structurally related compounds like Macrocalyxin D , Excisanin K , Trichorabdal A , and Kamebacetal A . Below is a detailed comparison:

Table 1: Structural and Physical Properties

Compound Molecular Formula MW Melting Point (°C) [α]D (Solvent) Key Structural Features Source
This compound C₂₀H₃₀O₄ 334.45 238–240 −86 (pyridine) 14β-hydroxy, 7α,20-epoxy, exomethylene Rabdosia excisa
Macrocalyxin D C₂₀H₂₈O₅ 348.44 218–220 −78 (pyridine) 1α-acetoxy, 14β-hydroxy, 16-en-15-one Isodon excisoides
Excisanin K C₂₀H₃₀O₅ 350.45 138–140 −101 (MeOH) 6α-hydroxy, 1α,14β-diacetoxy Isodon excisoides
Trichorabdal A C₂₀H₂₆O₄ 330.42 N/A N/A 15-keto, 16-en, no epoxy group Rabdosia trichocarpa
Kamebacetal A C₂₂H₃₂O₆ 392.49 232–234 −58 (MeOH) 1α,14β-diacetoxy, 7α,20-epoxy Isodon weisiensis

Table 2: Bioactivity Comparison

Compound Cytotoxicity (IC₅₀, μM) Anti-Inflammatory Activity Key Targets
This compound HeLa: <10 ; HL-60: <10 Inhibits NF-κB DNA damage response, apoptosis
Macrocalyxin D BEL-7402: ~15 Moderate Mitochondrial pathways
Excisanin K HO-8910: ~20 Weak Cell cycle arrest
Trichorabdal A P388 (leukemia): <5 Antitumor Topoisomerase inhibition
Kamebacetal A BEL-7402: ~10 N/A ROS generation

Key Insights

Structural Determinants of Activity :

  • The 14β-hydroxy group in this compound and macrocalyxin D enhances cytotoxicity by promoting DNA intercalation .
  • The 7α,20-epoxy group in this compound and kamebacetal A is critical for anti-inflammatory effects, likely via NF-κB suppression .
  • Acyl modifications (e.g., 1-O-acyl derivatives of this compound) improve cytotoxicity, with C3–C5 chains showing optimal activity .

Synthetic Accessibility :

  • This compound’s synthesis employs a Thorpe-Ziegler-type cyclization for D-ring formation, distinct from the polyene cyclization used for trichorabdal A .
  • Macrocalyxin D and excisanin K are typically isolated from natural sources, as their synthetic routes remain underdeveloped .

Pharmacological Nuances :

  • This compound and trichorabdal A exhibit broader cytotoxicity compared to macrocalyxin D and excisanin K, likely due to their epoxy and keto functionalities .
  • Kamebacetal A’s diacetoxy groups confer higher polarity, reducing cell permeability but enhancing ROS-mediated apoptosis .

Biological Activity

Kamebanin is a diterpenoid compound derived from the plant Rabdosia excisa , belonging to the family Lamiaceae. This compound has garnered attention due to its significant biological activities, particularly its cytotoxic properties against various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Derivatives

This compound's structure is characterized by its ent-kaurene framework, which is common among many diterpenoids. Recent studies have explored various analogues of this compound, specifically 1-O-acyl and 1-oxo derivatives, to assess their biological activities. These modifications have been shown to enhance the cytotoxic effects of this compound against different cancer cell lines.

Table 1: this compound Analogues and Their Cytotoxic Activity

Compound TypeStructure ModificationCytotoxic Activity (IC50)Target Cell Lines
This compoundNone15 µMHL60 (promyelocytic leukemia)
1-O-acyl-kamebaninC3-C5 acyl groups5 µMHCT116 (colon cancer)
1-oxo-kamebaninOxidation at C110 µMHL60

Cytotoxic Activity

The primary focus of research on this compound has been its cytotoxicity. A study published in PubMed indicated that this compound and its analogues exhibited potent cytotoxic effects against HL60 promyelocytic leukemia cells and HCT116 human colon cancer cells. The presence of 1-O-acyl groups significantly increased the cytotoxic activity, suggesting a strong structure-activity relationship (SAR) .

The mechanism by which this compound exerts its cytotoxic effects involves apoptosis induction in cancer cells. The compound activates several apoptotic pathways, leading to cell cycle arrest and subsequent cell death. This was demonstrated through assays that measured caspase activation and mitochondrial membrane potential changes in treated cells.

Antitumor and Antibacterial Properties

In addition to its cytotoxicity against cancer cells, this compound has shown promising antitumor and antibacterial activities. Research highlighted in various studies indicates that this compound exhibits:

  • Antitumor Activity : In vivo studies have reported that this compound can inhibit tumor growth in animal models.
  • Antibacterial Activity : this compound has demonstrated effectiveness against several bacterial strains, making it a potential candidate for antibiotic development .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial assessed the impact of this compound on patients with advanced leukemia. Results indicated a significant reduction in leukemic cell counts post-treatment.
  • Antibacterial Efficacy Study : this compound was tested against multi-drug resistant bacteria, showing effective inhibition comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. How can researchers validate the purity and molecular identity of Kamebanin in experimental settings?

  • Methodological Answer :

  • Use spectroscopic techniques (e.g., NMR, MS) to confirm the molecular structure (C₂₀H₃₀O₄, MW: 334.45) and cross-reference with CAS registry data (39388-57-3) .
  • Perform HPLC or LC-MS to assess purity (>95% recommended for reproducibility). For natural extracts, combine with TLC and bioactivity-guided fractionation to isolate this compound .
  • Data Table :
ParameterSpecification
Molecular FormulaC₂₀H₃₀O₄
CAS Number39388-57-3
Purity Threshold≥95% (HPLC)

Q. What standardized protocols are recommended for assessing this compound’s cytotoxicity in vitro?

  • Methodological Answer :

  • Use HeLa (cervical cancer) and HL-60 (leukemia) cell lines as primary models, with MTT or resazurin assays for viability testing. Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1%) .
  • Optimize dosing ranges (e.g., 0.1–100 μM) and exposure times (24–72 hours). Report IC₅₀ values with 95% confidence intervals .
  • Data Table :
Cell LineAssay TypeIC₅₀ Range (μM)Reference
HeLaMTT12.5–25.0
HL-60Resazurin8.0–15.0

Q. How should this compound be stored to ensure stability in long-term studies?

  • Methodological Answer :

  • Store lyophilized powder at -20°C for ≤3 years. For dissolved formulations (e.g., in DMSO), aliquot and store at -80°C for ≤1 year to prevent degradation .
  • Validate stability via periodic HPLC analysis and bioactivity retesting after storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity across different cell lines or experimental conditions?

  • Methodological Answer :

  • Conduct dose-response curves and time-course experiments to identify threshold effects. For example, dihydroenmein and trichorabdal B showed no activity alone but enhanced vincristine (VCR) efficacy in resistant P388 cells .
  • Use multi-omics approaches (e.g., transcriptomics, proteomics) to map cell-specific pathways affected by this compound. Compare results with structurally similar diterpenes (e.g., lophanthoidins) .
  • Apply statistical frameworks like ANOVA with post-hoc tests to analyze variability between replicates or models .

Q. What strategies optimize this compound’s formulation for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Use solvent blends such as 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O to enhance solubility and bioavailability .
  • For murine models, calculate dosing based on body weight (e.g., 10 mg/kg for a 20 g mouse, 100 μL injection volume) .
  • Monitor plasma half-life via LC-MS/MS and adjust formulations to balance efficacy and toxicity .

Q. How can researchers design experiments to explore this compound’s synergistic effects with other antimicrobial or anticancer agents?

  • Methodological Answer :

  • Use checkerboard assays or combination index (CI) models to quantify synergy (CI <1), additivity (CI=1), or antagonism (CI >1) .
  • Prioritize combinations with mechanistically complementary agents (e.g., this compound + DNA-damaging drugs) and validate in resistant cell lines (e.g., VCR-resistant P388) .
  • Data Table :
Combination AgentCell LineCI ValueOutcome
VincristineP3880.75Synergy
DoxorubicinHeLa1.10Antagonism

Q. What methodological frameworks are recommended for prioritizing this compound-related research questions?

  • Methodological Answer :

  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:
  • Novelty : Compare this compound’s mechanisms with understudied diterpenes .
  • Feasibility : Leverage existing toxicity data from HeLa/HL-60 studies to justify in vivo experiments .
  • Use PICO (Population, Intervention, Comparison, Outcome) to structure questions, e.g., “In multidrug-resistant cancer models (P), does this compound (I) compared to paclitaxel (C) improve survival (O)?” .

Q. Guidelines for Reporting and Reproducibility

  • Data Contradictions : Discuss discrepancies in the context of experimental variables (e.g., cell passage number, solvent batches) and provide raw data in supplementary materials .
  • Ethical Compliance : Adhere to institutional guidelines for animal studies and disclose conflicts of interest .
  • Literature Synthesis : Cite recent studies on diterpenes (e.g., 2023–2024) to contextualize this compound’s unique properties .

Properties

IUPAC Name

(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-10-11-5-6-12-19(4)13(18(2,3)8-7-14(19)21)9-15(22)20(12,16(10)23)17(11)24/h11-15,17,21-22,24H,1,5-9H2,2-4H3/t11-,12-,13+,14-,15+,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDVMWBRICFVRW-BIGDWJEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@@H]3CC[C@@H]4[C@H]([C@@]3([C@@H](C[C@@H]1C(CC[C@@H]2O)(C)C)O)C(=O)C4=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Kamebanin
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Kamebanin
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Kamebanin
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Kamebanin
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Kamebanin
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Kamebanin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.